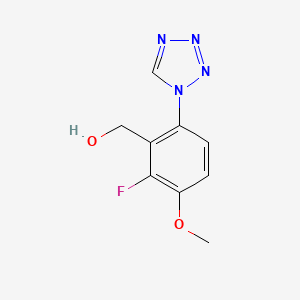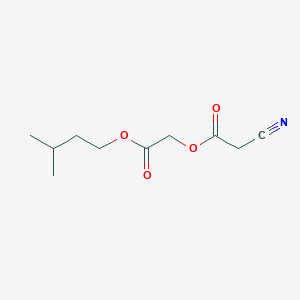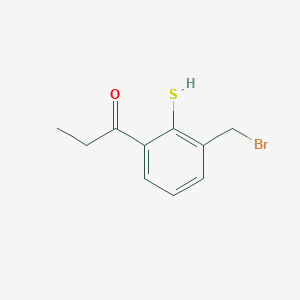
8-Aminoclonazolam-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Aminoclonazolam-d4 is a deuterated form of 8-Aminoclonazolam, which is a metabolite of clonazolam. Clonazolam is a triazolobenzodiazepine, a class of psychoactive substances known for their sedative and muscle relaxant properties . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of 8-Aminoclonazolam .
准备方法
The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .
化学反应分析
8-Aminoclonazolam-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
相似化合物的比较
8-Aminoclonazolam-d4 can be compared with other similar compounds, such as:
7-Aminoclonazolam: Another metabolite of clonazolam, differing in the position of the amino group on the benzodiazepine ring.
8-Aminoclonazepam: A metabolite of clonazepam, another benzodiazepine, with similar properties but different parent compound.
Flualprazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties but different chemical structure.
Bromazolam: Another triazolobenzodiazepine with similar effects but different substituents on the benzodiazepine ring.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry .
属性
分子式 |
C17H14ClN5 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |
InChI 键 |
XGLOOOYZAISIOP-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





